2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-
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Overview
Description
2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a sulfonamide group, a chlorine atom, a fluorophenyl group, and a nitro group, making it a highly functionalized molecule. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).
Major Products Formed
Reduction: Formation of 2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-amino-.
Substitution: Formation of various substituted thiophene derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The fluorophenyl group can enhance the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
- 2-Thiophenesulfonamide, 5-chloro-N-(1-methylethyl)-4-nitro-
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro- is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity. The combination of the nitro, sulfonamide, and chlorine groups provides a versatile platform for further functionalization and derivatization.
Properties
CAS No. |
646039-93-2 |
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Molecular Formula |
C11H8ClFN2O4S2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
5-chloro-N-[(4-fluorophenyl)methyl]-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H8ClFN2O4S2/c12-11-9(15(16)17)5-10(20-11)21(18,19)14-6-7-1-3-8(13)4-2-7/h1-5,14H,6H2 |
InChI Key |
FJKRZZWSPURMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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